2,2-Dimethyl-4-phenylpyrrolidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2-dimethyl-4-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2)8-11(9-13-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQQYMPDNIQCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)C2=CC=CC=C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-phenylpyrrolidine hydrochloride typically involves the reaction of 4-phenylbutan-2-one with ammonia or an amine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Hydrogenation catalysts such as palladium on carbon (Pd/C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2,2-Dimethyl-4-phenylpyrrolidine hydrochloride serves as:
- Building Block : Utilized in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a valuable intermediate in organic synthesis.
- Ligand : Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for catalysis and material development.
Biology
Research indicates that this compound exhibits potential biological activities:
- Enzyme Interaction : Studies have shown its ability to interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction is crucial for understanding metabolic pathways and developing new therapeutic agents.
- Receptor Binding : Investigations into its binding affinity to specific receptors suggest potential applications in drug development targeting neurological or inflammatory conditions .
Medicine
In medicinal chemistry, this compound is being explored for:
- Therapeutic Effects : Preliminary studies indicate analgesic and anti-inflammatory properties, suggesting its utility in pain management and treatment of inflammatory diseases .
- Pharmaceutical Intermediate : It is investigated as an intermediate in the synthesis of drugs aimed at treating conditions such as diabetes and cancer due to its potential to inhibit specific biological pathways .
Industrial Applications
The compound finds applications in several industrial processes:
- Specialty Chemicals Production : Used in the manufacturing of specialty chemicals, contributing to the development of new materials with tailored properties.
- Agrochemicals : Serves as a precursor in the synthesis of agrochemicals, enhancing agricultural productivity through improved formulations .
Data Table: Applications Overview
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables complex molecule formation |
| Ligand in coordination chemistry | Facilitates metal complex formation | |
| Biology | Enzyme inhibition studies | Understanding metabolic pathways |
| Receptor binding studies | Drug development targeting specific receptors | |
| Medicine | Analgesic and anti-inflammatory research | Potential pain relief and inflammation control |
| Pharmaceutical intermediate | Development of new therapeutic agents | |
| Industry | Specialty chemicals production | Development of advanced materials |
| Agrochemical precursor | Improved agricultural formulations |
Case Study 1: Therapeutic Potential
A study published in Dalton Transactions explored the interactions of this compound with various biological targets. The findings suggested that modifications to the compound could enhance its binding affinity to specific receptors involved in pain signaling pathways .
Case Study 2: Synthesis Efficiency
Research conducted on synthetic methodologies highlighted the efficiency of this compound as a precursor for synthesizing novel pyrrolidine derivatives. The study demonstrated high yields under optimized conditions, showcasing its utility in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pyrrolidine core and substituted aromatic groups place it within a broader class of bioactive amines. Key structural analogs include:
a) 4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83
- Key Differences: The piperidine ring (6-membered) vs. pyrrolidine (5-membered) introduces conformational flexibility.
b) (S)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride (CAS 1443624-23-4)
- Similarity Score : 1.00 (structural similarity)
- This modification may enhance metabolic stability compared to the non-fluorinated target compound.
c) 2-(2-Fluorophenyl)piperidine Hydrochloride (CAS 1185010-62-1)
Physicochemical Properties
Observations :
- Hydrochloride Salts : The presence of HCl generally improves aqueous solubility across analogs, a critical factor in drug formulation .

- Melting Points : Pyridine derivatives with halogen substituents (e.g., Cl, Br) exhibit higher melting points (268–287°C) due to increased molecular symmetry and intermolecular forces .
Pharmacological and Industrial Relevance
- 2,2-Dimethyl-4-phenylpyrrolidine Hydrochloride : Likely explored for central nervous system (CNS) applications due to structural resemblance to memantine hydrochloride (an NMDA receptor antagonist) .
- Fluorinated Analogs : Enhanced bioavailability and blood-brain barrier penetration are common in fluorinated pharmaceuticals (e.g., triprolidine hydrochloride, an antihistamine) .
Biological Activity
2,2-Dimethyl-4-phenylpyrrolidine hydrochloride is a pyrrolidine derivative notable for its unique structural properties, which include a phenyl group and two methyl groups attached to the pyrrolidine ring. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
- Molecular Formula : C12H17N·HCl
- Molecular Weight : 215.73 g/mol
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. It may function as an enzyme inhibitor or modulate receptor activity, leading to various physiological effects. The specific pathways involved can vary based on the application context.
Antinociceptive and Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. The mechanism involves modulation of pain pathways through opioid receptors or other neurotransmitter systems.
Anticancer Properties
Recent studies have shown that pyrrolidine derivatives can possess anticancer activity. For instance, derivatives with similar structural features have demonstrated efficacy against cancer cell lines such as A549 (human lung adenocarcinoma). The cytotoxic effects were evaluated using assays like MTT, revealing that certain substitutions on the phenyl ring significantly enhance anticancer activity.
| Compound | Cell Line Tested | % Viability (100 µM) | Notes |
|---|---|---|---|
| 2,2-Dimethyl-4-phenylpyrrolidine | A549 | 78% | Moderate activity |
| Compound with 4-chlorophenyl | A549 | 64% | Enhanced activity |
| Compound with 4-bromophenyl | A549 | 61% | Enhanced activity |
Study on Anticancer Activity
A study focused on the synthesis and biological characterization of novel pyrrolidine derivatives found that modifications on the phenyl ring significantly influenced anticancer efficacy. Compounds with electron-donating groups exhibited improved cytotoxicity against A549 cells compared to their unsubstituted counterparts.
Antimicrobial Activity
Another aspect of biological activity explored was the antimicrobial properties of related pyrrolidine derivatives. While some showed promise against multidrug-resistant strains of Staphylococcus aureus, further research is required to establish a clear profile for this compound specifically.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,2-Dimethylpyrrolidine | Lacks phenyl group | Lower biological activity |
| 4-Phenylpyrrolidine | Lacks dimethyl substitution | Different reactivity |
| 2,2-Dimethyl-4-phenylpiperidine | Six-membered ring structure | Altered steric effects |
Q & A
Q. How can the synthesis of 2,2-Dimethyl-4-phenylpyrrolidine hydrochloride be optimized to improve yield and purity?
- Methodological Answer : Optimization often involves adjusting reaction conditions such as solvent polarity, temperature, and reagent stoichiometry. For example, nucleophilic substitution reactions (common in pyrrolidine synthesis) benefit from polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C) . Purification steps, such as recrystallization using ethanol/water mixtures, can enhance purity. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC (using a C18 column with a phosphate buffer-methanol mobile phase) ensures intermediate stability and product integrity .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the pyrrolidine ring structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. For hydrochloride salts, elemental analysis (chloride content) and Fourier-transform infrared spectroscopy (FTIR) can confirm salt formation via N–H stretching vibrations (~2500–3000 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. How should researchers handle discrepancies in solubility data for this compound across studies?
- Methodological Answer : Solubility variations may arise from differences in solvent purity, temperature, or salt dissociation. Systematically test solubility in graded solvents (e.g., water, ethanol, acetonitrile) under controlled conditions (25°C, 37°C). Compare results with computational predictions (e.g., Hansen solubility parameters) to identify outliers. Document solvent batch numbers and storage conditions to ensure reproducibility .
Advanced Research Questions
Q. What experimental design considerations are critical for assessing the compound’s pharmacological activity in vitro?
- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) with positive controls (e.g., MPTP hydrochloride for neurotoxicity studies ). Ensure cell lines (e.g., SH-SY5Y neurons) are validated for target receptors. Pre-incubate the compound in physiological buffers (pH 7.4) to mimic biological conditions. Include vehicle controls (e.g., DMSO ≤0.1%) to rule out solvent interference. Replicate experiments across multiple cell passages to account for biological variability .
Q. How can researchers resolve contradictions in stability data under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) alongside real-time monitoring. Analyze degradation products via LC-MS to identify hydrolysis or oxidation pathways (e.g., pyrrolidine ring opening). Compare results with structurally similar compounds, such as piperidine derivatives, to infer degradation mechanisms . Use argon-purged vials for hygroscopic hydrochloride salts to minimize moisture uptake .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Use fluorescent probes (e.g., DAPI hydrochloride ) or radiolabeled ligands for binding affinity studies. Cross-validate with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses in enzyme active sites. Correlate in vitro results with in silico ADMET predictions to prioritize follow-up studies .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Methodological Answer : Implement quality control (QC) protocols, including HPLC purity checks (>98% by area normalization) and NMR consistency. Track synthetic intermediates (e.g., tert-butyloxycarbonyl (Boc)-protected precursors) to identify variability sources. Use statistical tools (e.g., ANOVA) to compare yields and purity across batches. Document deviations in reaction parameters (e.g., stirring speed, cooling rates) .
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate LD₅₀/LC₅₀ values. Use Kaplan-Meier survival analysis for longitudinal toxicity studies. Include confidence intervals and p-values (e.g., Student’s t-test) to assess significance. Cross-reference with historical data from structurally related compounds (e.g., phenylpiperidine derivatives ) to contextualize toxicity thresholds .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use fume hoods for weighing and synthesis steps. Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Store the compound in airtight containers with desiccants to prevent hygroscopic degradation. Dispose of waste via EPA-approved methods for halogenated organics, as chloride byproducts may require neutralization .
Q. How should researchers validate the absence of genotoxicity in preclinical studies?
- Methodological Answer :
Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 fraction). Perform comet assays on human lymphocyte cultures to detect DNA strand breaks. Compare results with negative controls (e.g., PBS) and positive controls (e.g., ethyl methanesulfonate). Ensure compliance with OECD Test Guidelines (e.g., TG 471, TG 489) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

